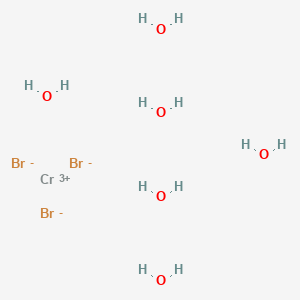
Calcium,dibenzoate
Vue d'ensemble
Description
Calcium dibenzoate, also known as calcium benzoate, is the calcium salt of benzoic acid . It is used as a preservative in various industries, including the food industry, where it is identified by the E number E213 . It is preferred over other benzoic acid salts or esters due to its better solubility and safety to humans .
Synthesis Analysis
Calcium dibenzoate can be produced by the neutralization reaction of benzoic acid . Benzoic acid itself is synthesized by the liquid-phase oxidation of toluene with molecular oxygen .Molecular Structure Analysis
The molecular formula for calcium dibenzoate is C14H10CaO4 . Its average mass is 282.305 Da and its monoisotopic mass is 282.020508 Da .Chemical Reactions Analysis
Calcium ions (Ca²⁺) are very active and have similar chemical properties to barium . They can form soluble sulfates with sulfuric acid unless present in very high concentrations .Physical And Chemical Properties Analysis
Calcium dibenzoate appears as a white or colorless solid, often in powdered form . It has a density of 1.54 g/cm³ . It is soluble in water, with solubility increasing with temperature .Applications De Recherche Scientifique
Calcium Ion Selective Electrode Development : A PVC-based membrane using dibenzo-18-crown-6 as an ionophore has been developed for a calcium ion selective electrode. This electrode shows good selectivity for calcium ions over alkali, alkaline earth, and transition metal ions, with applications in potentiometric titrations of calcium(II) ions with EDTA (Kumar & Mittal, 2004).
Calcium Channel Antagonists : Certain dibenzo derivatives have been identified as potent calcium channel antagonists, suggesting their potential in pharmacological applications (Li, Farmer, Quillam & Howlett, 1993).
Inhibition of Dioxin Formation : Calcium oxide has been shown to inhibit the formation of dioxins from precursors like chlorophenols and chlorobenzenes, indicating its potential application in environmental pollution control (Liu et al., 2005).
Modification of Calcium Carbonate Crystal Growth : Different dibenzoic acids influence the polymorph and morphology of calcium carbonate crystals. This finding can have applications in materials science, particularly in crystal growth modification (Chen, Yang & Nan, 2012).
Neuroprotective Properties : Dibenzo[1,4,5]thiadiazepines have shown neuroprotective and antioxidant properties, as well as the ability to block cytosolic calcium entry. These compounds could be relevant in the treatment of neurodegenerative diseases (González-Muñoz et al., 2014).
Synthesis and Antioxidant Studies of Calcium Complexes : Calcium 2,5-dihydroxybenzoate, or calcium gentisate, has been studied for its structure and antioxidant properties. Its potential in pharmacology, particularly in oxidative stress management, is significant (Kalinowska, Mazur, Jabłońska-Trypuć & Lewandowski, 2017).
Extraction of Calcium into Nitrobenzene : Research has been conducted on the extraction of microamounts of calcium into nitrobenzene using hydrogen dicarbollylcobaltate in the presence of dibenzo-crown ethers. This research is important for analytical chemistry, especially in the field of solvent extraction (Makrlík, Vaňura & Selucký, 2008).
Detoxification of Toxic Compounds : Metallic calcium in ethanol has been used for the detoxification of highly toxic polychlorinated compounds under mild conditions. This method could be highly beneficial for environmental remediation (Mitoma et al., 2004).
Mécanisme D'action
Target of Action
Calcium benzoate hydrate, also known as Calcium dibenzoate or AldrichCPR, is primarily used as a food preservative . Its main targets are microorganisms that could spoil food. By inhibiting the growth of these microorganisms, calcium benzoate hydrate helps to extend the shelf life of various food products .
Mode of Action
Calcium benzoate hydrate acts as a fungistatic compound . It inhibits the growth of fungi by interfering with their metabolic processes. As the calcium salt of benzoic acid, it is capable of crossing the cell membrane and disrupting the internal pH balance of the microorganisms. This disruption inhibits the growth of the microorganisms and helps preserve the food .
Biochemical Pathways
The biochemical pathways affected by calcium benzoate hydrate are primarily those involved in the metabolism of microorganisms. In the human body, benzoate is conjugated to glycine in the liver and excreted as hippuric acid . This process is part of the body’s natural detoxification pathway. In the context of food preservation, the benzoate component of calcium benzoate hydrate interferes with the microbial metabolic pathways, inhibiting their growth .
Pharmacokinetics
Once absorbed, it is conjugated to glycine in the liver and excreted as hippuric acid . The calcium component is likely absorbed through standard calcium absorption pathways .
Result of Action
The primary result of calcium benzoate hydrate’s action is the preservation of food. By inhibiting the growth of microorganisms, it extends the shelf life of food products and prevents spoilage . In the human body, it is metabolized and excreted, contributing to the body’s calcium levels .
Action Environment
The efficacy and stability of calcium benzoate hydrate can be influenced by various environmental factors. For instance, the pH of the food product can affect the solubility and therefore the effectiveness of calcium benzoate hydrate . Additionally, temperature and moisture levels can impact its stability . Therefore, careful consideration must be given to these factors when using calcium benzoate hydrate as a food preservative.
Propriétés
IUPAC Name |
calcium;dibenzoate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H6O2.Ca.H2O/c2*8-7(9)6-4-2-1-3-5-6;;/h2*1-5H,(H,8,9);;1H2/q;;+2;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXXAEMYJQPQKV-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].O.[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12CaO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Benzoic acid, calcium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Calcium benzoate hydrate | |
CAS RN |
2090-05-3 | |
| Record name | Benzoic acid, calcium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Calcium dibenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.578 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-4'-yl)-2-iodoacetamide](/img/structure/B8022190.png)







